6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde
Overview
Description
6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a derivative of benzopyran and has been synthesized using different methods.
Scientific Research Applications
Synthesis of Cardiovascular Agents
- Application Summary: “6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid” is a key intermediate in the synthesis of the cardiovascular agent nebivolol . Nebivolol is a selective β1 adrenoceptor antagonist developed by Johnson & Johnson .
- Methods of Application: The synthetic method involves using 2,4-dibromoalkylbutyrate as a raw material, and the products are obtained by a three-step reaction . This method avoids the need for hydrogenation reduction with an expensive Pd/C catalyst .
- Results or Outcomes: The reaction process is simple, the conditions are mild, the raw materials are easily obtained, and the yield is high .
Synthesis of Epoxy Ethane Derivatives
- Application Summary: “6-fluoro-3,4-dihydro-2H-1-benzopyran-2-epoxy ethane” and its stereomer can be synthesized from "6-fluoro-3,4-dihydro-2H-1-benzopyran-2-formaldehyde" .
- Methods of Application: The synthesis process prepares a sulfur ylide of high activity with alkyl sulfonium salt, and makes it react with “6-fluoro-3,4-dihydro-2H-1-benzopyran-2-formaldehyde” in mild conditions to produce “6-fluoro-3,4-dihydro-2H-1-benzopyran-2-epoxy ethane” and its stereomer .
- Results or Outcomes: The reaction yield is over 99%, and there is no change in the stereo form of the reaction substrate . The prepared “6-fluoro-3,4-dihydro-2H-1-benzopyran-2-epoxy ethane” has optical activity .
Sure, here are some more applications of “6-fluoro-3,4-dihydro-2H-1benzopyran-2-carbaldehyde”:
Synthesis of Smo Inhibitors
- Application Summary: “6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran” is used in the preparation and application of Smo inhibitors based on nebivolol for preparing Smo inhibitor drugs or antitumor drugs .
- Methods of Application: The synthesis process involves the reaction of “6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran” with other reagents to produce Smo inhibitors .
- Results or Outcomes: The synthesized Smo inhibitors can be used in the treatment of various types of cancer .
Treatment of High Blood Pressure
- Application Summary: Nebivolol, a selective beta-1 receptor blocker synthesized from “6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran”, is used in the treatment of high blood pressure .
- Methods of Application: Nebivolol is administered orally to patients suffering from high blood pressure .
- Results or Outcomes: Nebivolol has been shown to be effective in the prevention and treatment of heart disease, including angina, myocardial infarction, and sudden cardiac arrest .
Sure, here are some more applications of “6-fluoro-3,4-dihydro-2H-1benzopyran-2-carbaldehyde”:
Synthesis of Alkyl Esters
- Application Summary: “6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid” and its alkyl ester are synthesized from 2,4-dibromoalkylbutyrate .
- Methods of Application: The synthetic method involves using 2,4-dibromoalkylbutyrate as a raw material, and the products are obtained by a three-step reaction . This method avoids the need for hydrogenation reduction with an expensive Pd/C catalyst .
- Results or Outcomes: The reaction process is simple, the conditions are mild, the raw materials are easily obtained, and the yield is high .
Synthesis of 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
- Application Summary: “6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran” is synthesized from "6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carbaldehyde" .
- Methods of Application: The synthesis process involves the reaction of “6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carbaldehyde” with other reagents to produce "6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran" .
- Results or Outcomes: The synthesized “6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran” can be used in the treatment of high blood pressure .
properties
IUPAC Name |
6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-6,9H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJLGKBTBSSWAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470705 | |
Record name | 6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde | |
CAS RN |
409346-73-2 | |
Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=409346-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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